molecular formula C12H14O2 B14508839 Methyl 4-phenylpent-2-enoate CAS No. 64252-49-9

Methyl 4-phenylpent-2-enoate

Cat. No.: B14508839
CAS No.: 64252-49-9
M. Wt: 190.24 g/mol
InChI Key: QLBHXVMASFQECH-UHFFFAOYSA-N
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Description

Methyl 4-phenylpent-2-enoate is an α,β-unsaturated ester characterized by a conjugated double bond between C2 and C3, a phenyl group at C4, and a methyl ester moiety at C1. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in cycloadditions and conjugate addition reactions.

Properties

IUPAC Name

methyl 4-phenylpent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-10(8-9-12(13)14-2)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBHXVMASFQECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC(=O)OC)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10802739
Record name Methyl 4-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64252-49-9
Record name Methyl 4-phenylpent-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10802739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-phenylpent-2-enoate can be synthesized through several methods. One common method involves the esterification of 4-phenylpent-2-enoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of enolate ions. In this process, an enolate ion is generated from a ketone or ester and then reacted with an alkyl halide to introduce the desired alkyl group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-phenylpent-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 4-phenylpent-2-enoic acid or 4-phenylpentan-2-one.

    Reduction: 4-phenylpent-2-en-1-ol.

    Substitution: Brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Methyl 4-phenylpent-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-phenylpent-2-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The phenyl group can interact with aromatic receptors, influencing biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and reactivity differences between Methyl 4-phenylpent-2-enoate and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Synthetic Yield Reactivity/Applications
This compound C₁₂H₁₄O₂ 190.24 Conjugated α,β-unsaturated ester; phenyl at C4. Not reported Likely participates in Diels-Alder reactions due to conjugated diene system.
(E)-Ethyl 4-phenylpent-2-enoate C₁₃H₁₆O₂ 204.26 Ethyl ester; (E)-stereochemistry. 94% Higher steric bulk from ethyl group may reduce solubility but enhance stability in certain reaction conditions.
Methyl 2-phenylpent-4-enoate C₁₂H₁₄O₂ 190.24 Double bond at C4; non-conjugated with ester. Not reported Less stabilized electronically; more reactive in electrophilic additions.
Ethyl 4-methyl-2-phenylpent-4-enoate C₁₄H₁₈O₂ 218.29 Methyl branch at C4; ethyl ester. Not reported Steric hindrance at C4 may limit access to electrophilic sites.
Methyl (Z)-2-((diphenylmethylene)amino)-4-phenylpent-2-enoate C₂₅H₂₃NO₂ 369.46 Diphenylmethylene amino group at C2; (Z)-stereochemistry. 61% Amino group enables hydrogen bonding; potential use in asymmetric catalysis.
Methyl 2-(2-nitrobenzamido)-2-phenylpent-4-ynoate C₂₀H₁₈N₂O₅ 366.37 Nitrobenzamido group; triple bond at C4. Quant. yield Electron-withdrawing nitro group enhances electrophilicity; alkyne enables click chemistry.

Key Insights:

Ester Group Influence: Methyl esters (e.g., this compound) generally exhibit higher volatility and lower boiling points compared to ethyl analogs (e.g., (E)-Ethyl 4-phenylpent-2-enoate) . Ethyl esters may offer better solubility in non-polar solvents due to increased hydrophobicity .

Double Bond Position: Conjugation in this compound stabilizes the molecule via resonance, making it less reactive toward electrophiles compared to Methyl 2-phenylpent-4-enoate, where the double bond is isolated .

Substituent Effects: Bulky groups (e.g., diphenylmethylene amino in or nitrobenzamido in ) introduce steric hindrance and electronic modulation. For example, the nitro group in withdraws electron density, enhancing the ester's susceptibility to nucleophilic attack.

Stereochemistry :

  • (E)-vs. (Z)-configurations (e.g., vs. ) influence spatial arrangement and reactivity. The (Z)-isomer’s intramolecular hydrogen bonding could stabilize transition states in catalytic cycles .

Functional Group Diversity: Amino groups () expand utility in medicinal chemistry, while alkynes () enable applications in bioorthogonal chemistry.

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